

Physical and chemical properties of Diethyl diallylmalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl diallylmalonate*

Cat. No.: *B042340*

[Get Quote](#)

An In-depth Technical Guide to Diethyl Diallylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile organic compound that serves as a crucial building block in a variety of synthetic chemical processes. Characterized by a malonate backbone substituted with two allyl groups and two ethyl ester functionalities, this compound is a valuable precursor in the synthesis of complex carbocyclic and heterocyclic systems. Its unique structure, possessing both nucleophilic potential at the central carbon and reactive allyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **diethyl diallylmalonate**, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions, presented to be a valuable resource for professionals in research and development.

Physical and Chemical Properties

Diethyl diallylmalonate is typically a colorless to pale yellow liquid with a fruity odor.^[1] It is readily soluble in common organic solvents like ethanol and ether but demonstrates limited solubility in water.^[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

General and Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1] [2]
Odor	Fruity	[1]
Molecular Formula	C13H20O4	[3] [4]
Molecular Weight	240.29 g/mol	[3]
Density	0.994 g/mL at 25 °C	[5] [6] [7]
Boiling Point	128-130 °C at 12 mmHg	[5] [6] [7]
Refractive Index	n20/D 1.446	[5] [6] [7]
Flash Point	113 °C (235.4 °F) - closed cup	[8]
Solubility	Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.	[1]

Spectroscopic Data

Spectroscopic Technique	Key Data/Reference
¹ H NMR	Spectra available. [9] [10]
¹³ C NMR	Spectra available. [11]
Mass Spectrometry (GC-MS)	Spectra available. [3] [4]
Infrared (IR) Spectroscopy	Spectra available. [3]

Experimental Protocols

Detailed methodologies for the synthesis of **diethyl diallylmalonate** are crucial for its practical application in a laboratory setting. Below are two common experimental protocols for its preparation.

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran

This method utilizes sodium hydride as a base to deprotonate diethyl malonate, followed by alkylation with allyl bromide.

Materials:

- Diethyl malonate
- Sodium hydride (NaH)
- Tetrahydrofuran (THF), anhydrous
- Allyl bromide
- Saturated ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

- A suspension of sodium hydride (2.5 molar equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- Diethyl malonate (1.0 molar equivalent) is added dropwise to the stirred suspension.^[9]
- The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.^[9]
- The mixture is cooled back to 0 °C, and allyl bromide (2.1 molar equivalents) is added slowly.
^[9]

- After the addition is complete, the reaction is stirred at room temperature for 4 hours.[9]
- The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[9]
- The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]
- The crude product is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield pure **diethyl diallylmalonate** as a colorless oil.[9]

Protocol 2: Synthesis using Sodium Ethoxide in Ethanol

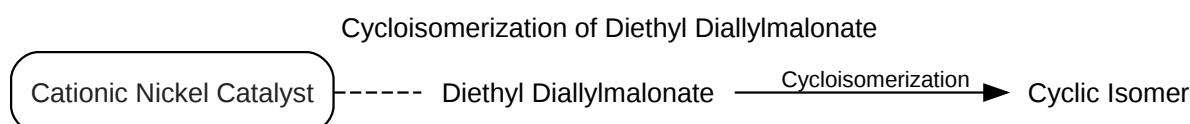
This alternative procedure employs sodium ethoxide as the base for the alkylation reaction.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Allyl bromide
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)

Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol in a suitable reaction vessel, equipped with a stirrer and a reflux condenser, while cooling to maintain a temperature of 5-10 °C.[9]


- A mixture of diethyl malonate (1.0 molar equivalent) and allyl bromide (3.0 molar equivalents) is added slowly to the stirred sodium ethoxide solution, ensuring the temperature remains between 5-10 °C.[9]
- After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring overnight at room temperature.[9]
- The excess solvent is removed under reduced pressure.
- Water is added to the residue, and the mixture is extracted with ethyl acetate.[9]
- The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[9]
- The crude product can be purified by vacuum distillation to obtain a colorless liquid.[9]

Chemical Reactivity and Applications

Diethyl diallylmalonate is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two allyl groups. It is a key starting material for enantioselective synthesis of carbocyclic nucleoside analogues.[6]

Ring-Closing Metathesis (RCM)

One of the most significant applications of **diethyl diallylmalonate** is in ring-closing metathesis (RCM) reactions.[6][7][8][12] This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, allows for the construction of five-membered carbocycles. The reaction proceeds with the elimination of ethylene gas, which drives the equilibrium towards the product.[12]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl diallylmalonate [webbook.nist.gov]
- 5. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 6. DIETHYL DIALLYLMALONATE | 3195-24-2 [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 二烯丙基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl diallylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042340#physical-and-chemical-properties-of-diethyl-diallylmalonate\]](https://www.benchchem.com/product/b042340#physical-and-chemical-properties-of-diethyl-diallylmalonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com